N-(2-Bromobenzyloxycarbonyloxy)succinimide
Overview
Description
“N-(2-Bromobenzyloxycarbonyloxy)succinimide” is a chemical compound with the molecular formula C12H10BrNO5 .
Molecular Structure Analysis
The molecular structure of “N-(2-Bromobenzyloxycarbonyloxy)succinimide” is represented by the formula C12H10BrNO5 .Physical And Chemical Properties Analysis
“N-(2-Bromobenzyloxycarbonyloxy)succinimide” has a molecular weight of 328.12 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are also available .Scientific Research Applications
Molecular and Structural Analysis
N-(2-Bromoethyl) succinimide (N2BES), a compound related to N-(2-Bromobenzyloxycarbonyloxy)succinimide, has been studied for its structural, electronic, vibrational, and biological properties. Using density functional theory, researchers investigated its molecular geometrical parameters, vibrational frequencies, and other properties. This research provides valuable insights into the potential pharmaceutical applications of such compounds due to their antidepressant properties (Eşme, 2020).
Synthesis and Chemical Applications
The efficiency of N-Bromo succinimide (NBS), which is chemically similar to N-(2-Bromobenzyloxycarbonyloxy)succinimide, has been demonstrated in the synthesis of xanthine derivatives. This research highlights its role in facilitating chemical reactions under mild conditions, showcasing its utility in organic synthesis and pharmaceutical research (Bandyopadhyay et al., 2012).
Enzymatic and Biological Activities
Studies have shown that succinimide derivatives, including those structurally related to N-(2-Bromobenzyloxycarbonyloxy)succinimide, exhibit significant inhibitory activities against enzymes such as cholinesterases and α-glucosidase. These findings are crucial for understanding their potential therapeutic applications in treating diseases like Alzheimer's (Ahmad et al., 2020).
Pharmaceutical Research
Succinimide derivatives, closely related to N-(2-Bromobenzyloxycarbonyloxy)succinimide, have been evaluated for their anticholinesterase and antioxidant potentials. These studies are significant for the development of new drugs for neurodegenerative disorders, showcasing the pharmaceutical importance of such compounds (Sadiq et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2-bromophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDNRTVADOCWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344596 | |
Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromobenzyloxycarbonyloxy)succinimide | |
CAS RN |
128611-93-8 | |
Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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